molecular formula C17H15N3O4 B2367601 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate CAS No. 473232-81-4

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate

Cat. No.: B2367601
CAS No.: 473232-81-4
M. Wt: 325.324
InChI Key: LFXPJBXMBIWNHV-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazinone core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The ethoxybenzoate group is then introduced via esterification reactions, often using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazinone ring to its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. Its derivatives could be used in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate include other triazinone derivatives and benzoate esters. Examples include:

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate

Uniqueness

What sets this compound apart is its specific combination of the triazinone ring and the ethoxybenzoate group. This unique structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-23-15-10-6-4-8-13(15)17(22)24-11-20-16(21)12-7-3-5-9-14(12)18-19-20/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXPJBXMBIWNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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